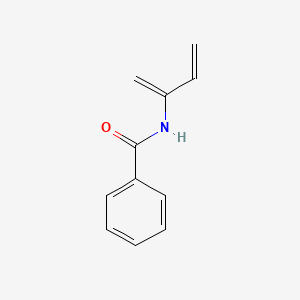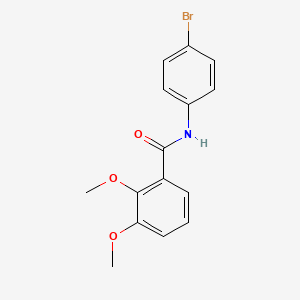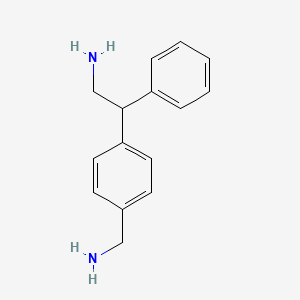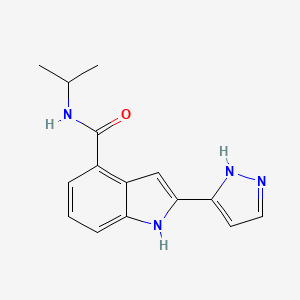![molecular formula C16H16N2OS B14204344 Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- CAS No. 832098-84-7](/img/structure/B14204344.png)
Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- is a chemical compound with the molecular formula C16H16N2OS It is a derivative of thiourea, where the thiourea moiety is substituted with a phenyl group that is further substituted with a 2,3-dihydro-1H-inden-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- typically involves the reaction of 3-[(2,3-dihydro-1H-inden-2-yl)oxy]aniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the aniline derivative to form the desired thiourea compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl and indene groups can interact with hydrophobic pockets in proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: The parent compound, which lacks the phenyl and indene substitutions.
Phenylthiourea: A simpler derivative with only a phenyl group attached to the thiourea moiety.
Indenylthiourea: A derivative with an indene group attached to the thiourea moiety.
Uniqueness
Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]- is unique due to the presence of both the phenyl and indene groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making this compound a valuable scaffold for designing new molecules with desired activities .
Propriétés
Numéro CAS |
832098-84-7 |
|---|---|
Formule moléculaire |
C16H16N2OS |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
[3-(2,3-dihydro-1H-inden-2-yloxy)phenyl]thiourea |
InChI |
InChI=1S/C16H16N2OS/c17-16(20)18-13-6-3-7-14(10-13)19-15-8-11-4-1-2-5-12(11)9-15/h1-7,10,15H,8-9H2,(H3,17,18,20) |
Clé InChI |
RZYMNNVOERIPPK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=CC=CC=C21)OC3=CC=CC(=C3)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)



![2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]-](/img/structure/B14204283.png)
![8-[(2H-1,3-Dithiol-2-ylidene)methyl]-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14204286.png)


![methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14204303.png)
![2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro-](/img/structure/B14204312.png)

![N-{2-[(2-Methylpropyl)sulfanyl]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204318.png)

